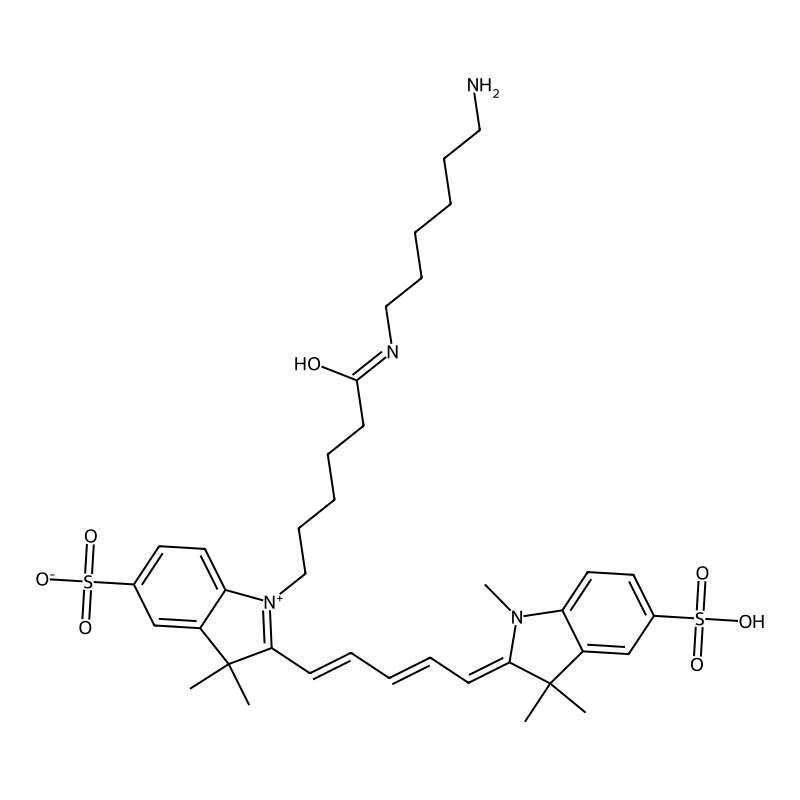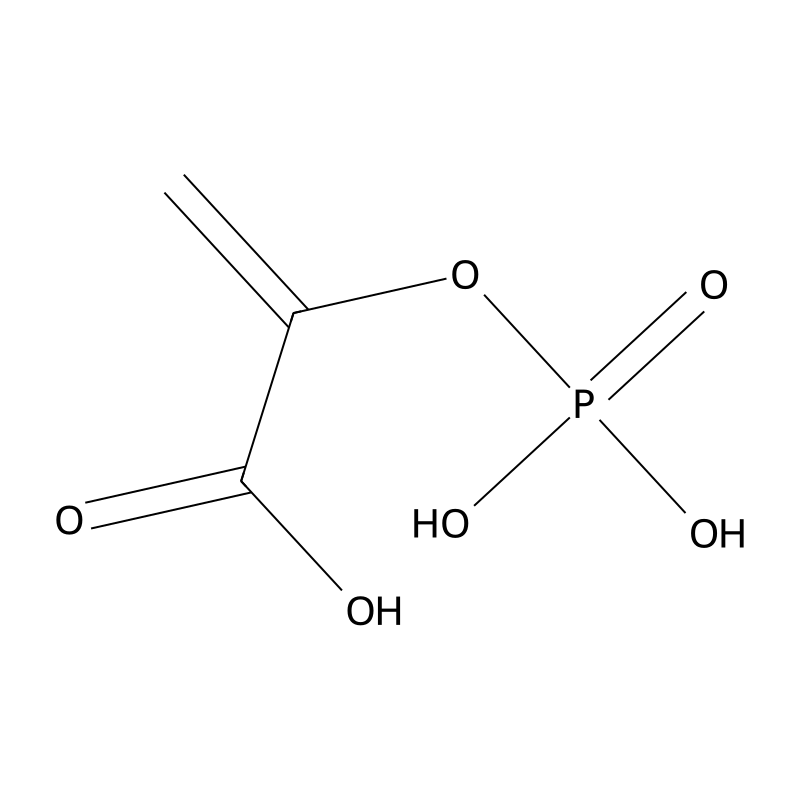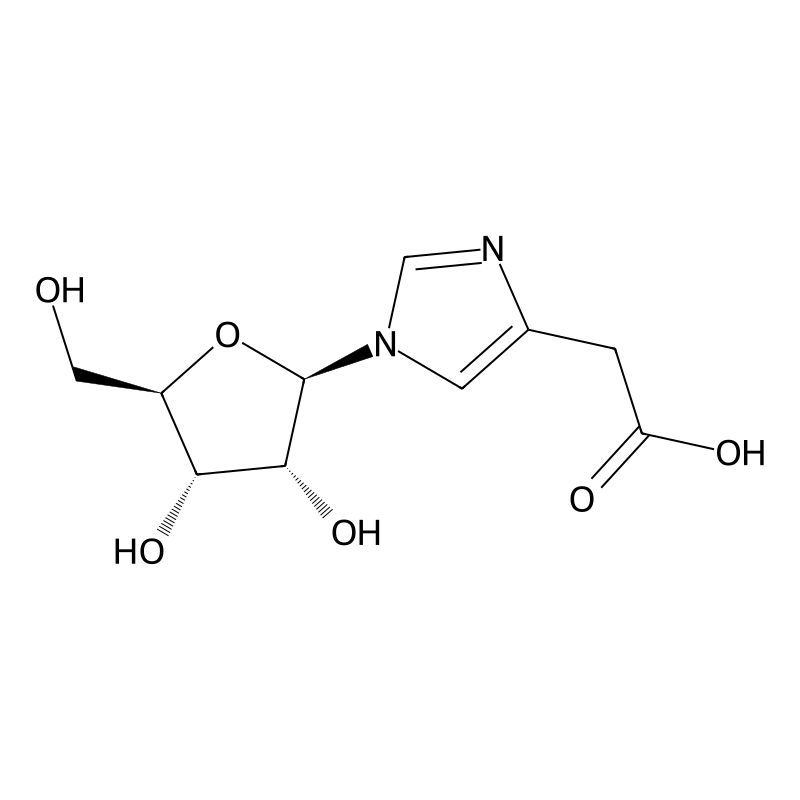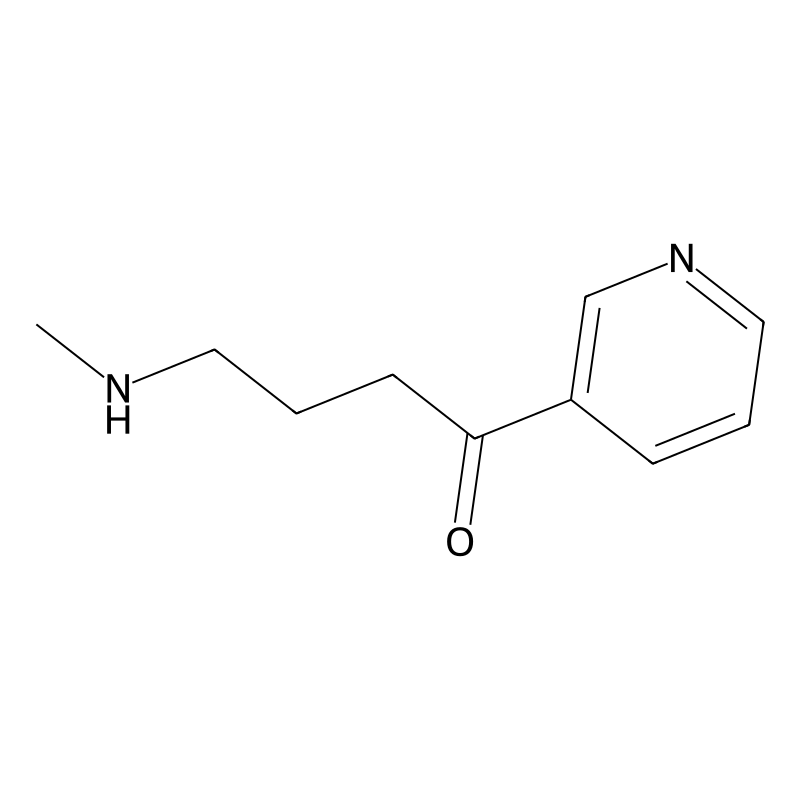11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic a...](/img/structure-2d/800/S572274.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid is a heterocyclic organic compound classified within the pyridoquinazoline family. Its molecular formula is C13H8N2O3, with a molecular weight of 240.21 g/mol. This compound appears as a reddish-brown powder and is relatively stable at ambient conditions, exhibiting a melting point of 291-293°C and being insoluble in water but soluble in various organic solvents like ethanol and methanol .
The compound was first synthesized in the early 2000s by Harunobu Mitsunaga and colleagues, leading to extensive research aimed at exploring its unique properties and potential applications.
The chemical reactivity of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid primarily involves its carboxylic acid functional group, which can participate in various reactions such as:
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed.
- Nucleophilic substitutions: The nitrogen atoms in the structure can engage in nucleophilic attacks, facilitating various substitution reactions.
These reactions are essential for modifying the compound for further applications or enhancing its biological activity.
Research has indicated that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits significant biological properties:
- Antitumor Activity: It has been shown to inhibit cancer cell growth both in vitro and in vivo while inducing apoptosis in cancer cells.
- Anti-inflammatory Properties: Studies suggest that this compound may reduce inflammation markers.
- Antiviral Activity: Preliminary research indicates potential effectiveness against certain viral infections.
These biological activities position it as a candidate for further pharmaceutical development.
Several methods have been developed for synthesizing 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid:
- Cyclization of 2-Aminobenzoic Acid Derivatives: This method involves cyclizing specific derivatives to form the desired compound.
- Quinazolinone Derivative Synthesis: Utilizing quinazolinone derivatives as starting materials can yield this compound through controlled reactions.
- Microwave-Assisted Solvent-Free Synthesis: An innovative approach that enhances efficiency and reduces environmental impact during synthesis.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The unique properties of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid lend themselves to various applications:
- Pharmaceutical Research: Its antitumor and anti-inflammatory properties make it a candidate for drug development aimed at cancer and inflammatory diseases.
- Material Science: Potential applications in photovoltaic materials and electrochemical sensors are under exploration due to its stability and chemical properties.
Studies focused on the interactions of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid with biological systems are crucial for understanding its pharmacodynamics. These include:
- Binding Studies: Investigating how the compound interacts with specific receptors or enzymes involved in disease pathways.
- Synergistic Effects: Examining potential combinations with other therapeutic agents to enhance efficacy or reduce side effects.
Such studies are vital for developing effective therapeutic strategies utilizing this compound.
Several compounds share structural similarities with 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Isopropyl-11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | Isopropyl group addition | Enhanced lipophilicity |
| 2-Methoxy-11-Oxo-11H-pyrido[2,1-b]quinazoline | Methoxy substitution | Potentially altered biological activity |
| Quinazoline Derivatives | Basic quinazoline structure | Varying biological activities depending on substitutions |
The uniqueness of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid lies in its specific heterocyclic structure combined with the carboxylic acid functionality, which contributes to its distinctive biological activities compared to these similar compounds.








